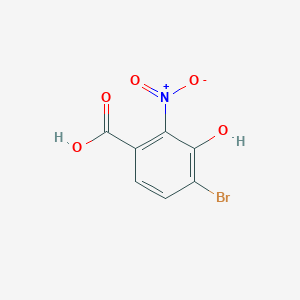

4-Bromo-3-hydroxy-2-nitrobenzoic acid

Description

Contextualization within Substituted Benzoic Acids and Nitroaromatic Compounds

As a member of the substituted benzoic acids, 4-Bromo-3-hydroxy-2-nitrobenzoic acid is part of a large family of compounds that are fundamental in organic chemistry. The presence of various functional groups on the benzene (B151609) ring significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. The interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl group, along with the halogen substituent, creates a complex electronic environment that can be exploited in chemical transformations.

The nitroaromatic character of the molecule places it in a category of compounds known for their diverse applications, ranging from pharmaceuticals to explosives. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This property is often harnessed in the synthesis of complex organic molecules.

Significance in Modern Organic Synthesis and Materials Science Research

The true significance of this compound lies in its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of multiple, distinct functional groups allows for selective chemical modifications, making it a valuable precursor for the construction of novel organic frameworks. While specific, large-scale applications are not yet widely documented, its structural motifs are of interest in the design of new pharmaceutical agents and functional materials. The strategic placement of the bromo, hydroxyl, nitro, and carboxyl groups offers multiple reaction sites for building molecular complexity.

In the realm of materials science, nitroaromatic compounds are sometimes explored for their optical and electronic properties. While research specifically detailing the use of this compound in materials is still emerging, its polysubstituted aromatic structure suggests potential for investigation in areas such as dye synthesis or the development of novel polymers with specific functionalities.

Overview of Research Trajectories and Contemporary Methodologies

Current research involving compounds structurally similar to this compound often focuses on their utility as building blocks for heterocyclic compounds, which are core structures in many biologically active molecules. The synthetic strategies employed typically involve the selective reaction of one functional group while preserving or protecting others. For instance, the carboxylic acid can be converted to an ester or amide, the hydroxyl group can be alkylated or acylated, and the nitro group can be reduced to an amine, which then opens up a plethora of further synthetic possibilities.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-hydroxy-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO5/c8-4-2-1-3(7(11)12)5(6(4)10)9(13)14/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDACFAIFGWLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Hydroxy 2 Nitrobenzoic Acid and Its Structural Analogs

De Novo Synthesis Approaches

De novo synthesis, starting from simple and readily available aromatic precursors, is the primary method for constructing complex molecules like 4-bromo-3-hydroxy-2-nitrobenzoic acid. This approach involves a series of chemical transformations to introduce the desired halogen, hydroxyl, nitro, and carboxyl moieties onto the benzene (B151609) ring in a controlled manner.

Multi-Step Conversions from Aromatic Precursors

The synthesis of polysubstituted benzenes is a multi-step process where the order of reactions is crucial for achieving the desired regiochemistry. lumenlearning.comlibretexts.org The directing effects of the substituents already present on the ring dictate the position of the next incoming group. For instance, electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. libretexts.org

A retrosynthetic analysis of this compound would involve dissecting the molecule to identify potential precursors and the most logical sequence of reactions. The challenge in synthesizing such a molecule lies in navigating the competing directing effects of the bromo, hydroxyl, nitro, and carboxyl groups to achieve the specific 1,2,3,4-substitution pattern.

Strategic Introduction of Halogen, Hydroxyl, Nitro, and Carboxyl Moieties

The introduction of each functional group—halogen, hydroxyl, nitro, and carboxyl—must be strategically timed to ensure the correct final arrangement. This often involves a combination of electrophilic aromatic substitution reactions, oxidation of side chains, and protection-deprotection strategies for sensitive functional groups.

Nitration is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺). The regioselectivity of the nitration is governed by the electronic properties of the substituents already present on the aromatic ring.

For example, the nitration of methyl benzoate is a regioselective reaction that predominantly yields methyl 3-nitrobenzoate. rsc.orgmnstate.edu The ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs the incoming nitro group to the meta position. rsc.org

In the context of synthesizing analogs of this compound, starting with a precursor like 4-bromobenzoic acid , the carboxyl group would direct the incoming nitro group to the meta position (position 3), while the bromine atom would direct it to the ortho and para positions. quora.com The interplay of these directing effects would need to be carefully considered to achieve the desired 2-nitro substitution.

Bromination of aromatic rings is another key electrophilic aromatic substitution reaction. For electron-rich aromatic compounds, such as phenols and anilines, N-bromosuccinimide (NBS) can be used as a convenient and selective brominating agent. wikipedia.orgrsc.org The use of a catalyst, such as a Lewis acid, can enhance the electrophilicity of the bromine source. youtube.comresearchgate.net

The bromination of benzene derivatives can be influenced by the nature of the substituents present. For instance, activating groups will facilitate the reaction and direct the bromine to the ortho and para positions, while deactivating groups will hinder the reaction and direct to the meta position. In solid-state bromination of substituted phenols and anilines with NBS, exclusively nuclear brominated products are often obtained. rsc.org

| Substrate | Reagent | Conditions | Major Product(s) |

|---|---|---|---|

| Acetanilide | NBS, cat. HCl | Acetonitrile | 4'-Bromoacetanilide |

| Phenol (B47542) | NBS | Solid-state | Nuclear brominated phenols |

| Aniline | NBS | Solid-state | Nuclear brominated anilines |

The carboxyl group of benzoic acid derivatives is often introduced by the oxidation of an alkyl side chain on the benzene ring. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent commonly used for this transformation. wordpress.comquora.com Toluene and its derivatives can be oxidized to the corresponding benzoic acids. quora.comalfa-chemistry.comscribd.com The reaction is typically carried out under basic conditions, followed by acidification to yield the carboxylic acid. quora.com

Similarly, acetophenones can be oxidized to benzoic acids using KMnO₄. askfilo.com This method is particularly useful when the synthetic strategy involves a Friedel-Crafts acylation to introduce a keto group, which is then oxidized to the carboxylic acid. This two-step process can sometimes offer better control over the regiochemistry compared to direct Friedel-Crafts alkylation. quora.comquora.com

| Substrate | Oxidizing Agent | Typical Conditions | Product |

|---|---|---|---|

| Toluene | KMnO₄ | Alkaline, heat | Benzoic acid |

| 4-Bromoacetophenone | KMnO₄ | Alkaline, heat | 4-Bromobenzoic acid |

| 4-Methylacetophenone | KMnO₄, KOH | Basic medium | Terephthalic acid |

The introduction and manipulation of a hydroxyl group on the aromatic ring often require protection and deprotection strategies to prevent unwanted side reactions during other synthetic steps. highfine.comcem.com The hydroxyl group is a strongly activating, ortho-para directing group, which can significantly influence the course of subsequent electrophilic substitution reactions.

Common protecting groups for phenolic hydroxyls include ethers, such as benzyl (B1604629) or methyl ethers. highfine.com These groups can be introduced under basic conditions and later removed to reveal the free hydroxyl group. For example, a benzyl ether can be cleaved by hydrogenolysis, while a methyl ether can be removed using strong acids like boron tribromide. highfine.com The choice of protecting group depends on its stability to the reaction conditions of the subsequent synthetic steps. Deprotection methods can involve acidic or basic hydrolysis, or hydrogenolysis, depending on the nature of the protecting group. google.comgoogle.com

Syntheses of Closely Related Bromo-Hydroxy-Nitrobenzoic Acid Derivatives and Analogs

The synthesis of substituted bromo-hydroxy-nitrobenzoic acids requires careful strategic planning to introduce the correct substituents at the desired positions on the aromatic ring. The following examples of closely related analogs demonstrate various successful synthetic approaches.

Preparation of 4-Bromo-5-ethoxy-3-hydroxy-2-nitrobenzoic acid

Synthesis of 4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid as a Model Analog

Similar to the bromo-ethoxy analog, a documented experimental procedure for the synthesis of 4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid is not prominently featured in scientific databases. A potential synthetic strategy could start from a dichlorinated phenol. For instance, the synthesis of the related compound 3,6-dichloro-2-hydroxybenzoic acid begins with 2,5-dichlorophenol, which undergoes a high-pressure carboxylation reaction with CO2. To arrive at the target molecule, a subsequent nitration step would be necessary to introduce the nitro group at the 2-position. The success of this nitration would depend heavily on the directing effects of the existing chloro, hydroxyl, and carboxyl substituents.

Methodologies for 3-Hydroxy-4-methoxy-2-nitrobenzoic acid

Several synthetic routes for 3-Hydroxy-4-methoxy-2-nitrobenzoic acid have been reported, highlighting different strategies to achieve this specific substitution pattern.

One patented method begins with 3-alkoxy-4-acetoxybenzaldehyde. google.com This starting material undergoes a series of transformations:

Nitration: An electrophilic aromatic substitution reaction introduces a nitro group onto the ring.

Deacetylation: The acetyl protecting group is removed from the hydroxyl function.

Methylation: A methyl group is introduced.

Oxidation: The aldehyde group is oxidized to a carboxylic acid.

Deprotection: The final alkoxy group is cleaved to yield the desired hydroxyl group, resulting in 3-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com

Another approach involves the direct nitration of 3-hydroxy-4-methoxybenzoic acid using a mixture of concentrated nitric and sulfuric acids. A different pathway utilizes 3,4-dimethoxy-2-nitrobenzoic acid as a precursor, which is then selectively demethylated.

Synthesis of 3-Hydroxy-4-nitrobenzoic acid from m-cresol

A cost-effective and efficient synthesis of 3-Hydroxy-4-nitrobenzoic acid has been developed using the readily available starting material, m-cresol. This process involves two main steps:

Nitration of m-cresol: The initial step is the nitration of m-cresol. This reaction yields 5-methyl-2-nitrophenol (B1361083).

Oxidation: The methyl group of 5-methyl-2-nitrophenol is then oxidized to a carboxyl group. This transformation is achieved using hydrogen peroxide (H2O2) as the oxidant under controlled pressure and temperature. The final product, 3-hydroxyl-4-nitrobenzoic acid, is then isolated as a yellow crystalline solid.

This method is advantageous due to its use of inexpensive raw materials, simple operation, and high yields, making it suitable for larger-scale production.

Advanced Synthetic Considerations

In the synthesis of complex organic molecules like substituted benzoic acids, optimizing the reaction conditions is critical to maximize the yield of the desired product while minimizing the formation of impurities.

Process Optimization for Enhanced Yield and Purity

Process optimization is a key focus in chemical synthesis, aiming to improve efficiency and product quality. This is evident in the methodologies developed for the structural analogs of this compound.

In the synthesis of 3-Hydroxy-4-nitrobenzoic acid from m-cresol , optimization has been explored by varying reaction parameters to maximize both purity and yield. The patented method provides several examples where adjustments in reagent quantities and reaction temperatures are shown to directly impact the outcome. Through this empirical optimization, the process can achieve a product purity of up to 94.7% and a corresponding yield as high as 95.1%. This demonstrates that fine-tuning reaction conditions is a powerful tool for achieving high efficiency in chemical manufacturing.

| Compound Name | Starting Material | Key Reactions | Optimization Highlight | Final Purity/Yield |

| 3-Hydroxy-4-methoxy-2-nitrobenzoic acid | 3-alkoxy-4-acetoxybenzaldehyde | Nitration, Deacetylation, Methylation, Oxidation, Deprotection | Recrystallization from isopropanol:water mixed solvent | >99.0% Purity, >50% Yield |

| 3-Hydroxy-4-nitrobenzoic acid | m-cresol | Nitration, Oxidation with H2O2 | Adjustment of reagent ratios and temperature | Up to 94.7% Purity, 95.1% Yield |

Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles to the synthesis of this compound and its structural analogs is a critical area of research, aiming to reduce the environmental impact of chemical manufacturing. This involves a shift from traditional synthetic methods, which often rely on harsh reagents and generate significant waste, towards more sustainable and efficient processes. Key areas of focus include the use of environmentally friendly solvents and reagents, and the adoption of energy-efficient activation methods.

Utilization of Environmentally Benign Reagents and Solvents

Traditional nitration reactions, a key step in the synthesis of nitroaromatic compounds, typically employ a hazardous mixture of concentrated nitric and sulfuric acids. nih.govnumberanalytics.com Green chemistry seeks to replace these corrosive and polluting reagents with safer alternatives. The choice of solvent is also a major consideration, as organic solvents contribute significantly to industrial waste and environmental pollution. garph.co.uk

Water is considered one of the most environmentally friendly solvents due to its availability, non-toxicity, and safety. garph.co.uk Research into aqueous-phase synthesis has shown promise for various organic reactions, offering simplified product isolation and reduced environmental impact. garph.co.uk Another class of green solvents includes Polyethylene Glycols (PEGs), which are non-toxic, biodegradable, and can sometimes act as a catalyst in addition to being a solvent. researchgate.net Supercritical carbon dioxide is another alternative, offering gas-like viscosity and high diffusivity, along with a strong environmental and safety profile. researchgate.net

The development of solid acid catalysts, such as metal-modified montmorillonite, presents an eco-safe and reusable alternative to strong mineral acids for nitration processes. organic-chemistry.org Similarly, novel nitrating agents like dinitro-5,5-dimethylhydantoin (DNDMH) offer good functional group tolerance under milder conditions. organic-chemistry.org

Below is a comparative table of traditional versus green solvents and reagents for the synthesis of aromatic nitro compounds.

Table 1: Comparison of Traditional and Green Solvents/Reagents

| Category | Traditional Approach | Green Alternative | Key Advantages of Green Alternative |

|---|---|---|---|

| Solvent | Concentrated Sulfuric Acid numberanalytics.com | Water garph.co.uk, Polyethylene Glycols (PEGs) researchgate.net, Supercritical CO2 researchgate.net | Non-toxic, biodegradable, reduced waste, safer handling. |

| Nitrating Agent | Concentrated Nitric Acid numberanalytics.com | Dinitro-5,5-dimethylhydantoin (DNDMH) organic-chemistry.org, Ionic Liquids orgchemres.org | Milder reaction conditions, improved selectivity, reusability. |

| Catalyst | None (strong acid acts as catalyst) | Metal-modified Montmorillonite KSF organic-chemistry.org | Reusable, eco-safe, high catalytic activity. |

Energy-Efficient Activation Methods (e.g., microwave, ultrasound, photocatalysis)

Replacing conventional heating with energy-efficient activation methods is a cornerstone of green synthetic chemistry. These techniques can dramatically reduce reaction times, increase product yields, and lower energy consumption. ajrconline.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. ajrconline.org It facilitates rapid and uniform heating of the reaction mixture, leading to significant acceleration of reaction rates. ajrconline.orgresearchgate.net For instance, syntheses that take hours under conventional reflux can often be completed in minutes using microwave assistance. nih.govrasayanjournal.co.in This method has been successfully applied to various reactions, including the synthesis of nitrobenzoic acid derivatives, offering improved yields and cleaner product formation. ajrconline.orgnih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound in chemical reactions, known as sonochemistry, provides activation through a physical phenomenon called acoustic cavitation. organic-chemistry.org This process involves the formation, growth, and violent collapse of microscopic bubbles in the liquid, creating localized hot spots with extremely high temperatures and pressures. organic-chemistry.org This energy can enhance reaction rates and yields. ias.ac.innih.gov Ultrasound has been shown to accelerate reactions involving aromatic compounds and can lead to improved selectivity compared to silent (non-sonicated) conditions. nih.gov

Photocatalysis: Photocatalytic methods offer a metal-free and mild approach for certain synthetic steps, such as the ipso-nitration of aryl boronic acids to produce nitroaromatic compounds. organic-chemistry.org These reactions are often operationally simple and can be performed with excellent functional group compatibility using recyclable nitrating reagents. organic-chemistry.org The photocatalytic decomposition of benzoic acid derivatives has also been investigated, demonstrating the potential of light-based methods in modifying these structures. utexas.edu

Table 2: Comparison of Conventional vs. Energy-Efficient Activation Methods

| Activation Method | Principle | Typical Reaction Time | Energy Consumption | Advantages |

|---|---|---|---|---|

| Conventional Heating | Thermal conduction and convection | Hours to Days | High | Well-established, simple equipment. |

| Microwave Irradiation | Direct interaction with polar molecules researchgate.net | Minutes to Hours nih.gov | Lower | Rapid heating, increased reaction rates, improved yields. ajrconline.org |

| Ultrasound (Sonication) | Acoustic cavitation organic-chemistry.org | Minutes to Hours nih.gov | Lower | Enhanced mass transfer, increased reactivity, alternative reaction pathways. ias.ac.innih.gov |

| Photocatalysis | Light-induced chemical reaction organic-chemistry.org | Varies | Low | Mild conditions, high selectivity, metal-free options. organic-chemistry.org |

Industrial Scale-Up Feasibility and Challenges in Production

The transition of synthetic methodologies for this compound from the laboratory to an industrial scale presents several feasibility considerations and challenges, particularly when implementing green chemistry principles.

Feasibility: The industrial adoption of greener synthetic routes is often driven by both economic and regulatory factors. Processes that reduce the use of hazardous materials like large quantities of sulfuric acid can lower costs associated with waste treatment and improve operational safety. google.com For example, an improved process for nitrating benzoic acid derivatives that drastically reduces the required ratio of sulfuric acid has been developed, making the process more economical. google.com The use of energy-efficient methods like microwave heating can also be economically advantageous by reducing batch times and increasing throughput.

Challenges: Scaling up green technologies like sonochemistry and microwave-assisted synthesis poses specific engineering challenges.

Equipment Design: Specialized reactors are required for large-scale microwave and ultrasonic applications. The uniform distribution of microwave energy or ultrasonic waves throughout a large reaction vessel is difficult to achieve, potentially leading to inconsistent product quality.

Mass and Heat Transfer: While sonication improves mass transport on a lab scale, replicating this effect in large reactors is complex. organic-chemistry.org The significant heat generated during these processes also requires efficient cooling systems to maintain optimal reaction temperatures and prevent side reactions.

Cost of Technology: The initial capital investment for specialized industrial-scale microwave or ultrasound equipment can be substantially higher than for conventional reactors.

Process Optimization: Reaction conditions optimized in a laboratory setting often require significant re-optimization for large-scale production to ensure consistent yield and purity. For instance, the solubility of the nitrated compound can decrease as the reaction progresses, making agitation difficult and potentially lowering the yield if not properly managed. google.com

Overcoming these challenges requires a multidisciplinary approach, integrating chemical engineering principles with synthetic organic chemistry to design and implement safe, efficient, and economically viable industrial processes for the production of this compound and its analogs.

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Carboxyl Group

The carboxyl group (-COOH) is a versatile functional group that readily participates in several classic organic transformations.

4-Bromo-3-hydroxy-2-nitrobenzoic acid can undergo esterification to form the corresponding esters. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). truman.edugoogle.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. google.com For instance, the reaction with methanol (B129727) would yield methyl 4-bromo-3-hydroxy-2-nitrobenzoate. The reaction conditions, such as temperature and the choice of alcohol and catalyst, can be optimized to achieve high yields. google.combond.edu.au

Hydrolysis, the reverse of esterification, can be achieved by heating the ester with water in the presence of either an acid or a base. Basic hydrolysis (saponification) is generally irreversible as the carboxylate salt is formed, which is then protonated in a separate step to regenerate the carboxylic acid.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ | Methyl 4-bromo-3-hydroxy-2-nitrobenzoate | Esterification |

| Methyl 4-bromo-3-hydroxy-2-nitrobenzoate | H₂O, NaOH then H₃O⁺ | This compound | Hydrolysis |

The carboxyl group of this compound can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common methods involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine.

Alternatively, direct condensation of the carboxylic acid and an amine can be facilitated by coupling agents or catalysts. For example, titanium(IV) chloride (TiCl₄) has been shown to mediate the direct amidation of benzoic acids and amines, with electron-withdrawing groups on the aromatic ring resulting in higher yields. nih.gov Boric acid has also been used as a catalyst for the amidation of benzoic acids. researchgate.net Another approach involves the use of B(OCH₂CF₃)₃, which can facilitate amide formation under relatively mild conditions, although benzoic acids themselves can be less reactive and may require higher temperatures. acs.org

| Starting Material | Amine | Reagents/Catalyst | Product |

| This compound | Ammonia (NH₃) | Activating agent (e.g., SOCl₂) or Coupling agent | 4-Bromo-3-hydroxy-2-nitrobenzamide |

| This compound | Aniline | TiCl₄, Pyridine | N-phenyl-4-bromo-3-hydroxy-2-nitrobenzamide |

Reactions at the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly deactivates the aromatic ring towards electrophilic substitution but can be transformed into other functional groups.

The most common reaction of aromatic nitro groups is their reduction to the corresponding amino group (-NH₂). This transformation is a key step in the synthesis of many aromatic amines. A variety of reducing agents can be employed for this purpose.

Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective reagent for the selective reduction of nitro groups to amines. commonorganicchemistry.com This method is particularly useful as it is generally tolerant of other functional groups, such as halogens and carboxylic acids. The reaction proceeds by the transfer of electrons from the Sn(II) species to the nitro group.

Other methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum (Pt), or Raney nickel with hydrogen gas (H₂). commonorganicchemistry.commasterorganicchemistry.com However, care must be taken with catalytic hydrogenation as it can sometimes lead to the simultaneous reduction of other functional groups or dehalogenation (loss of the bromine atom). google.com The use of metals like iron (Fe) or zinc (Zn) in acidic media is also a common and economical method for this reduction. commonorganicchemistry.commasterorganicchemistry.com

| Reactant | Reducing Agent | Product |

| This compound | SnCl₂, HCl | 2-Amino-4-bromo-3-hydroxybenzoic acid |

| This compound | Fe, HCl | 2-Amino-4-bromo-3-hydroxybenzoic acid |

| This compound | H₂, Pd/C | 2-Amino-4-bromo-3-hydroxybenzoic acid |

Displacement of a nitro group from an aromatic ring via nucleophilic aromatic substitution is generally difficult and less common than the displacement of halogens. It typically requires very strong activation by other electron-withdrawing groups and forceful reaction conditions. For this compound, the displacement of the nitro group is not a commonly reported or expected reaction under standard nucleophilic substitution conditions.

Reactions at the Halogen (Bromo) Position

The bromine atom on the aromatic ring of this compound can potentially be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAAr) mechanism. The success of this reaction is highly dependent on the electronic nature of the aromatic ring.

The presence of the strongly electron-withdrawing nitro group, particularly in the ortho position to the bromine atom, makes the aromatic ring electron-deficient. This electronic arrangement facilitates the attack of a nucleophile on the carbon atom bearing the bromine. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For a successful substitution, the electron-withdrawing group should be positioned ortho or para to the leaving group (in this case, the bromine) to effectively stabilize the negative charge of the intermediate. libretexts.org In this compound, the nitro group is ortho to the bromo group, which provides the necessary activation for nucleophilic aromatic substitution.

Potential nucleophiles that could displace the bromide include alkoxides (e.g., sodium methoxide), ammonia, and amines, often requiring elevated temperatures.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl (-OH) group on the aromatic ring is an important site of reactivity, allowing for modifications such as alkylation and acylation.

The hydrogen atom of the phenolic hydroxyl group is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with electrophiles like alkyl halides or acyl chlorides to form ethers and esters, respectively.

Alkylation: This reaction involves converting the hydroxyl group into an ether. The process typically requires reacting the phenolic compound with an alkylating agent (e.g., an alkyl halide or a dialkyl carbonate) in the presence of a base (e.g., potassium carbonate). google.com This O-alkylation can protect the hydroxyl group or introduce new functionalities into the molecule.

Acylation: This process forms an ester from the hydroxyl group. It can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. A more recent method involves a photoinduced reaction with aldehydes, catalyzed by iridium and nickel complexes, which specifically acylates phenolic hydroxyl groups while leaving other types of hydroxyl groups untouched. nih.gov The introduction of an acetyl group is a common example of acylation. learncbse.in

Derivatization for Novel Chemical Entities and Heterocyclic Synthesis

This compound and its related precursors are valuable starting materials for synthesizing more complex molecules, including various heterocyclic scaffolds that are of interest in medicinal chemistry.

1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from carboxylic acid precursors. A common and efficient method involves the reaction of a carboxylic acid with thiosemicarbazide (B42300) . sbq.org.br This reaction typically proceeds via acid-catalyzed cyclodehydration. jocpr.comnih.gov

Using a precursor like 4-bromo-2-nitrobenzoic acid , the carboxylic acid function would react with thiosemicarbazide. The initial step is the formation of an acyl thiosemicarbazide intermediate, which then undergoes intramolecular cyclization with the loss of a water molecule to yield the corresponding 2-amino-5-aryl-1,3,4-thiadiazole derivative. sbq.org.brnih.gov This synthetic route provides a straightforward way to incorporate the substituted phenyl ring into a thiadiazole scaffold.

Table 2: General Steps for Thiadiazole Synthesis from a Benzoic Acid Precursor

| Step | Description | Reactants/Reagents | Intermediate/Product |

| 1 | Acylation | Carboxylic acid, Thiosemicarbazide | Acyl thiosemicarbazide |

| 2 | Cyclodehydration | Acid catalyst (e.g., H₂SO₄, POCl₃) | 2-Amino-5-aryl-1,3,4-thiadiazole |

Quinazolinones are bicyclic heterocyclic compounds that can be synthesized from derivatives of anthranilic acid (2-aminobenzoic acid). nih.govorganic-chemistry.org To utilize a compound like this compound for quinazolinone synthesis, the nitro group at the C2 position must first be reduced to an amino group (-NH₂). This chemical reduction would transform the molecule into a substituted anthranilic acid intermediate (2-amino-4-bromo-3-hydroxybenzoic acid).

Once this anthranilic acid derivative is formed, it can undergo cyclization reactions with various reagents to build the quinazolinone core. nih.gov For instance, reaction with chloro-acyl chlorides can yield N-acyl-anthranilic acids, which are then cyclized to form benzoxazinone (B8607429) intermediates. These intermediates can subsequently react with amines to produce the final quinazolinone derivatives. nih.gov Alternatively, copper-catalyzed methods can be used to construct the quinazolinone ring from 2-halobenzoic acids and amidines or guanidines in a single step. acs.org The specific substituents on the final quinazolinone can be varied depending on the reagents used in the cyclization step. biomedpharmajournal.orgekb.eg

Formation of Benzoxazole (B165842) Derivatives via Reductive Cyclization

The presence of a nitro group ortho to a hydroxyl group on the benzene (B151609) ring of this compound makes it a suitable precursor for the synthesis of benzoxazole derivatives. This transformation is typically achieved through a reductive cyclization reaction. A notable method for this type of reaction involves the use of zinc metal in the presence of a strong acid, such as methanesulfonic acid (MsOH).

In this process, the nitro group is first reduced to an amino group by the reducing agent. The in-situ generated o-aminophenol derivative then undergoes an intramolecular cyclization, where the amino group attacks the carbonyl carbon of the carboxylic acid, leading to the formation of the benzoxazole ring system with the elimination of a water molecule. This one-pot synthesis is an efficient method for constructing the benzoxazole core.

A similar strategy has been successfully employed in the synthesis of Tafamidis from 3-hydroxy-4-nitrobenzoic acid, highlighting the utility of zinc-mediated reductive cyclization for this class of compounds. This methodology is attractive due to the use of readily available and inexpensive reagents and often proceeds under mild reaction conditions. The resulting product from this compound would be a substituted benzoxazole-carboxylic acid, a valuable scaffold in medicinal chemistry.

Table 1: Key Aspects of Reductive Cyclization for Benzoxazole Formation

| Feature | Description |

| Starting Material | An o-nitrophenol derivative (e.g., this compound) |

| Key Transformation | Reduction of the nitro group to an amine, followed by intramolecular cyclization. |

| Typical Reagents | A reducing agent (e.g., Zinc powder) and an acid catalyst (e.g., Methanesulfonic acid). |

| Product | A benzoxazole derivative. |

| Advantages | Often a one-pot reaction, uses readily available reagents, and can proceed under mild conditions. |

Reactions with Binucleophilic Amines

The reactivity of this compound with binucleophilic amines, such as diamines (e.g., ethylenediamine, o-phenylenediamine) or amino alcohols, can lead to the formation of various heterocyclic structures. These reactions typically involve the participation of the carboxylic acid group and potentially the nitro group after reduction, or direct nucleophilic aromatic substitution.

One significant application of related 2-nitrobenzoic acids is in the synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds. For instance, the condensation of a 2-nitrobenzoyl chloride with α-aminonitriles, followed by reduction of the nitro group with zinc, can lead to the formation of 2-amino-1,4-benzodiazepin-5-ones. Similarly, the reaction of 2-nitrobenzoic acids with o-phenylenediamines can serve as a pathway to dibenzo[b,f] Current time information in Paris, FR.nih.govdiazepine derivatives, which are of interest in medicinal chemistry.

In the case of this compound, reaction with a binucleophilic amine would likely first involve the formation of an amide bond with the carboxylic acid group. Subsequent intramolecular reaction of the second nucleophilic group of the amine would depend on the reaction conditions. For example, if the nitro group is concurrently or subsequently reduced to an amino group, an intramolecular condensation between the newly formed amino group and a suitable functional group on the appended amine moiety could lead to the formation of a seven-membered ring.

The specific outcome of the reaction between this compound and a binucleophilic amine would be highly dependent on the nature of the amine, the reaction conditions employed (temperature, catalyst, etc.), and the relative reactivity of the functional groups on the benzoic acid derivative.

Table 2: Potential Reactions of this compound with Binucleophilic Amines

| Binucleophilic Amine | Potential Product Class | Key Reaction Steps |

| 1,2-Diamines (e.g., o-phenylenediamine) | Benzodiazepine derivatives | Amide formation followed by reductive cyclization of the nitro group and subsequent intramolecular condensation. |

| Amino alcohols | Benzoxazepine derivatives | Amide formation followed by intramolecular nucleophilic displacement or cyclization involving the hydroxyl group. |

Spectroscopic and Structural Elucidation of 4 Bromo 3 Hydroxy 2 Nitrobenzoic Acid and Its Analogs

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule. The analysis of the vibrational spectra of 4-Bromo-3-hydroxy-2-nitrobenzoic acid relies on the characteristic frequencies of its constituent groups: the carboxylic acid, hydroxyl, nitro, and bromo substituents, as well as the benzene (B151609) ring.

The FT-IR spectrum of a substituted benzoic acid is dominated by the vibrations of the carboxylic acid group. For carboxylic acids, a very broad absorption band due to the O-H stretching of the hydrogen-bonded dimer is typically observed in the region of 3300-2500 cm⁻¹. mdpi.com The intramolecular hydrogen bonding between the carboxylic acid, the ortho-nitro group, and the meta-hydroxyl group in this compound would be expected to influence the position and breadth of this band.

The carbonyl (C=O) stretching vibration is another key diagnostic peak, usually appearing in the 1740–1660 cm⁻¹ range for carboxylic acids. mdpi.com Its exact position is sensitive to electronic effects and hydrogen bonding. For instance, in 2-chloro-4-nitrobenzoic acid, this band is observed around this region and is well-supported by Density Functional Theory (DFT) calculations. ijcrr.com The presence of the electron-withdrawing nitro and bromo groups, along with the electron-donating hydroxyl group, will modulate the electronic density around the carbonyl group, affecting its vibrational frequency.

The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch typically near 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. researchgate.netchemicalbook.com In analogs like 4-methyl-3-nitrobenzoic acid, the symmetric stretching vibration is observed at 1340 cm⁻¹. researchgate.netchemicalbook.com Aromatic C-C stretching vibrations occur in the 1625–1430 cm⁻¹ range. mdpi.com The C-Br stretching vibration is expected at lower wavenumbers, typically observed around 660 cm⁻¹ in related brominated compounds. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound Based on Analogs

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Analog(s) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (broad) | General Carboxylic Acids |

| Carboxylic Acid | C=O Stretch | 1740 - 1660 | 2-Chloro-4-nitrobenzoic acid, General Carboxylic Acids |

| Nitro Group | Asymmetric Stretch | 1550 - 1500 | 4-Methyl-3-nitrobenzoic acid |

| Nitro Group | Symmetric Stretch | 1350 - 1300 | 4-Methyl-3-nitrobenzoic acid |

| Aromatic Ring | C=C Stretch | 1625 - 1430 | General Benzene Derivatives |

Note: The data in this table is predictive and based on values reported for analogous compounds.

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in Raman spectra. For nitrobenzoic acids, the FT-Raman spectra have been successfully recorded and analyzed, often aided by theoretical calculations to assign the observed bands. researchgate.net

In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a prominent feature. researchgate.netchemicalbook.com For example, in the analog 4-methyl-3-nitrobenzoic acid, this vibration gives a strong band. researchgate.net The C-Br stretching vibration is also readily observable in the Raman spectrum, appearing around 660 cm⁻¹ in bromo-substituted analogs. researchgate.net Aromatic C-H stretching vibrations are typically found in the 3180-3000 cm⁻¹ region. researchgate.netchemicalbook.com The carbonyl C=O stretch is also Raman active, although often weaker than in the IR spectrum. The detailed interpretation of the Raman spectrum benefits significantly from computational studies, which can predict the frequencies and intensities of Raman-active modes. researchgate.netchemicalbook.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and electronic environment of atoms in a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon skeletons, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the hydroxyl proton, and the two aromatic protons. The carboxylic acid proton (-COOH) is typically highly deshielded, appearing as a broad singlet far downfield, often above 10 ppm, as seen in analogs like 3-hydroxybenzoic acid. chemicalbook.com The chemical shift of the phenolic hydroxyl proton (-OH) is also variable and can appear as a broad singlet.

The aromatic region will feature two signals corresponding to the protons at the C5 and C6 positions. These protons form an AX spin system and are expected to appear as two doublets. The proton at C6 (H-6) is ortho to the carboxylic acid group, while the proton at C5 (H-5) is ortho to the bromine atom. The chemical shifts can be predicted by considering the additive effects of the substituents. The nitro group is a strong electron-withdrawing group, causing significant deshielding (downfield shift) of adjacent protons. The bromine atom also has a deshielding effect, while the hydroxyl group is an electron-donating group, causing shielding (upfield shift). Based on data from analogs like 3-hydroxy-4-nitrobenzoic acid and various nitrobenzoic acids, the aromatic protons are expected in the 7.0-8.5 ppm range. chemicalbook.comresearchgate.net The ortho coupling constant (³JHH) between these two adjacent protons would typically be in the range of 7-9 Hz.

The ¹³C NMR spectrum of this compound will display seven distinct signals: one for the carboxylic carbon and six for the aromatic carbons. The carboxylic carbon (-COOH) is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. chemicalbook.comchemicalbook.com

The chemical shifts of the six aromatic carbons are influenced by the electronic properties of the four different substituents.

C1 (ipso-COOH): Its shift will be influenced by the carboxyl group itself and the adjacent nitro group.

C2 (ipso-NO₂): Strongly deshielded by the direct attachment of the electron-withdrawing nitro group.

C3 (ipso-OH): Shielded by the electron-donating hydroxyl group.

C4 (ipso-Br): Its chemical shift is influenced by the inductive effect and heavy atom effect of bromine.

C5 and C6: These carbons are attached to protons, and their shifts are modulated by all substituents on the ring.

By comparing with data from analogs such as 4-bromo-3-nitrobenzoic acid, 4-hydroxy-3-nitrobenzoic acid, and other substituted benzoic acids, a predictive assignment can be made. chemicalbook.comchemicalbook.com For example, carbons directly attached to electron-withdrawing groups like NO₂ are shifted downfield, while those attached to electron-donating groups like OH are shifted upfield.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Environment | Expected Chemical Shift (δ, ppm) | Reference Analog(s) |

|---|---|---|---|

| C=O | Carboxylic Acid | 165 - 185 | 4-Bromo-3-nitrobenzoic acid, 4-Hydroxy-3-nitrobenzoic acid |

| C1 | Attached to COOH | 125 - 135 | Substituted Benzoic Acids |

| C2 | Attached to NO₂ | 145 - 155 | Substituted Nitrobenzenes |

| C3 | Attached to OH | 150 - 160 | Substituted Phenols |

| C4 | Attached to Br | 110 - 120 | Substituted Bromobenzenes |

| C5 | Aromatic C-H | 120 - 130 | Substituted Benzoic Acids |

Note: The data in this table is predictive and based on values reported for analogous compounds.

While direct experimental data for this compound is scarce, theoretical calculations provide a powerful means to predict its NMR parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR isotropic shielding constants, which can be converted to chemical shifts. researchgate.net This method, often employed with DFT (e.g., at the B3LYP level of theory), has shown good agreement with experimental data for a wide range of organic molecules, including substituted benzoic acids. researchgate.netresearchgate.net

The process involves first optimizing the molecular geometry of the compound at a chosen level of theory. Subsequently, the GIAO calculation is performed on the optimized structure to yield the absolute shielding tensor for each nucleus. nih.govyoutube.com The chemical shift (δ) is then determined by subtracting the calculated shielding of the nucleus of interest (σ) from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso). researchgate.net

For complex molecules like this compound, where substituent effects are intricate, GIAO calculations are invaluable for assigning the ¹H and ¹³C signals unambiguously and for correlating the electronic structure with the observed spectroscopic properties. researchgate.net Such theoretical studies on analogs like 2-, 3-, and 4-nitrobenzoic acids have demonstrated a strong correlation between calculated and experimental proton and carbon shieldings, validating the utility of this approach. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-nitrobenzoic acid |

| 4-Methyl-3-nitrobenzoic acid |

| 3-Hydroxybenzoic acid |

| 3-Hydroxy-4-nitrobenzoic acid |

| 4-Bromo-3-nitrobenzoic acid |

| 4-Hydroxy-3-nitrobenzoic acid |

| 2-Nitrobenzoic acid |

| 3-Nitrobenzoic acid |

| 4-Nitrobenzoic acid |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic compounds like this compound, the primary chromophore is the benzene ring. The electronic transitions are typically π → π* transitions, which can be influenced significantly by the nature and position of substituents. The presence of the carboxyl (-COOH), hydroxyl (-OH), nitro (-NO2), and bromo (-Br) groups on the benzene ring alters the energy levels of the molecular orbitals.

The hydroxyl group and the bromine atom act as auxochromes, which can modify the absorption intensity and wavelength of the chromophore. The nitro group, a strong electron-withdrawing group, and the carboxyl group can extend the conjugation of the π-system, typically resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene.

For instance, a related compound, 4-Bromobenzoic acid, exhibits a UV/Vis spectrum with a characteristic absorption maximum. nist.gov The introduction of the nitro and hydroxyl groups in this compound is expected to further shift this absorption to longer wavelengths due to the extension of the conjugated system and the electronic interactions between the substituents. The precise λmax and molar absorptivity (ε) would be determined by recording the spectrum in a suitable solvent, such as ethanol (B145695) or methanol (B129727).

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This technique provides a precise molecular weight, which is a critical first step in structure confirmation.

For this compound (C7H4BrNO5), the calculated monoisotopic mass is 260.92728 Da. nih.gov High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, which helps to establish the molecular formula.

The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern: 79Br and 81Br exist in an approximately 1:1 natural abundance. This results in two molecular ion peaks (M and M+2) of nearly equal intensity.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific data for the title compound is not widely published, analysis of its analogs allows for prediction of its fragmentation behavior. For example, 4-Bromo-3-nitrobenzoic acid shows key peaks in its mass spectrum that can be used for structural inference. nih.gov Similarly, 4-Bromo-3-hydroxybenzoic acid also displays characteristic fragmentation. nih.gov Common fragmentation pathways for such benzoic acid derivatives include the loss of the carboxyl group (as COOH or CO2), the nitro group (as NO or NO2), and water (H2O).

| Compound Name | Molecular Formula | Calculated Molecular Weight (g/mol) | Key Mass-to-Charge Ratios (m/z) | Reference |

|---|---|---|---|---|

| This compound | C7H4BrNO5 | 262.01 | Data not available | nih.gov |

| 4-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | 246.01 | 247, 245, 143, 138 | nih.govsigmaaldrich.com |

| 4-Bromobenzoic acid | C7H5BrO2 | 201.02 | Data available in source | nist.gov |

| 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | 217.02 | 216 | nih.gov |

Chromatographic Techniques for Analytical Characterization

Chromatographic techniques are essential for the separation, identification, and purification of compounds. For a substance like this compound, methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used.

TLC is often employed as a rapid and simple method to monitor the progress of a chemical reaction or to get a preliminary assessment of the purity of a sample. By comparing the retention factor (Rf) of the sample to that of a standard, one can qualitatively assess its identity. Studies on substituted benzoic acids have shown that TLC can effectively separate isomers based on subtle differences in their polarity and interaction with the stationary phase. researchgate.net

HPLC is a more powerful and quantitative technique. Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate this compound from starting materials, byproducts, and isomers with high resolution. The purity of the compound can be accurately determined by integrating the area of its corresponding peak in the chromatogram. This technique is crucial for ensuring the compound meets the high purity standards required for further study or application. The separation of brominated hydroxybenzaldehyde isomers by column chromatography further illustrates the utility of these methods in isolating specific isomers from a mixture. researchgate.net

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of compounds in a mixture. For substituted benzoic acids, reversed-phase HPLC is a commonly employed method. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (often C18) and a polar mobile phase.

Illustrative HPLC Parameters:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Under such conditions, it would be expected that analogs with varying substituents would exhibit different retention times. For instance, a less polar analog might have a longer retention time, while a more polar analog would elute earlier.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is instrumental in the structural elucidation of compounds by providing information about their molecular weight and fragmentation patterns.

For this compound, LC-MS analysis would typically be performed using an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high-resolution mass spectrometry capability would allow for the determination of the exact mass, confirming the elemental composition.

Expected LC-MS Data for this compound:

| Ionization Mode | Expected m/z (Monoisotopic) | Formula |

| [M-H]⁻ (Negative) | 260.9274 | C₇H₃BrNO₅⁻ |

| [M+H]⁺ (Positive) | 262.9429 | C₇H₅BrNO₅⁺ |

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. For this compound, fragmentation could involve the loss of small molecules such as H₂O, CO₂, and NO₂.

Ultra Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, but the performance is significantly enhanced.

The analysis of this compound by UPLC would offer a more rapid and efficient separation from its impurities or related analogs. The shorter analysis times are particularly advantageous for high-throughput screening or reaction monitoring.

Typical UPLC Parameters:

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Run Time | < 5 minutes |

| Detection | Photodiode Array (PDA) and/or Mass Spectrometry |

The enhanced resolution of UPLC would be particularly beneficial in separating isomeric analogs of this compound, which may have very similar retention characteristics on a standard HPLC system.

Computational and Quantum Chemical Investigations of 4 Bromo 3 Hydroxy 2 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to predict the properties of molecules. This methodology allows for the determination of the most stable three-dimensional arrangement of atoms (structural optimization) and provides insights into the electronic distribution within the molecule.

Structural Optimization and Geometrical Parameters

A structural optimization of 4-Bromo-3-hydroxy-2-nitrobenzoic acid would involve computational methods to find the geometry with the lowest energy. This process would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles between the constituent atoms. This information is fundamental to understanding the molecule's shape and steric properties. Without experimental or computational data, a data table of these parameters cannot be constructed.

Selection of Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common and effective combination for organic molecules is the B3LYP functional with a 6-311G(d,p) basis set. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines Hartree-Fock theory with DFT, offering a good balance between accuracy and computational cost. The 6-311G(d,p) basis set is a split-valence basis set that provides a flexible description of the electron distribution by using multiple functions for valence electrons and includes polarization functions (d,p) to account for the non-uniform distribution of electrons in chemical bonds.

Electronic Structure and Chemical Reactivity Analysis

The electronic properties of a molecule are key to understanding its reactivity. Computational analyses can provide a detailed picture of how a molecule is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. An FMO analysis for this compound would reveal the distribution of these orbitals across the molecule, indicating the most likely sites for electron donation and acceptance.

Global Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

A data table for these descriptors would provide a quantitative measure of the chemical reactivity of this compound, however, the absence of HOMO and LUMO energy values in the literature prevents the calculation and presentation of this data.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map, regions of negative potential, typically colored red, indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and are susceptible to nucleophilic attack. An MEP map of this compound would be invaluable in predicting its intermolecular interactions and sites of reaction.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and intermolecular interactions within a molecular system. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

The primary output of an NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy associated with the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction and more significant charge transfer between the donor and acceptor orbitals.

For this compound, NBO analysis would be instrumental in understanding the intramolecular interactions that dictate its conformation and reactivity. Key interactions that would be investigated include:

Intramolecular Hydrogen Bonding: The presence of adjacent hydroxyl (-OH), nitro (-NO2), and carboxylic acid (-COOH) groups suggests the potential for strong intramolecular hydrogen bonds. NBO analysis could quantify the strength of the interaction between a lone pair on an oxygen atom (donor) and an antibonding orbital of a nearby O-H bond (acceptor).

Charge Delocalization: The analysis can reveal the extent of electron delocalization from the oxygen atoms of the substituents into the aromatic ring, and the electron-withdrawing effects of the nitro and carboxyl groups. This is achieved by examining the interactions between the lone pair orbitals of the oxygen and bromine atoms and the π* antibonding orbitals of the benzene (B151609) ring.

A comprehensive NBO analysis would provide a quantitative picture of the electronic landscape of the molecule, highlighting the key orbital interactions that govern its stability and chemical behavior. However, specific E(2) values and detailed charge transfer data for this compound are not available in the existing literature.

Total Density of States (TDOS) Spectrum

The Total Density of States (TDOS) spectrum provides a graphical representation of the number of available electronic states at each energy level within a molecule. It is derived from molecular orbital calculations and offers a holistic view of the molecule's electronic structure. The TDOS plot shows the distribution of energy levels, with peaks corresponding to the energies of the molecular orbitals.

The TDOS spectrum is closely related to the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, a TDOS analysis would:

Illustrate the energy distribution of all molecular orbitals.

Clearly identify the HOMO and LUMO energy levels.

Allow for the calculation of the HOMO-LUMO gap, providing insights into the molecule's electronic stability and reactivity.

Show the contribution of different atomic orbitals (from C, H, O, N, Br) to the molecular orbitals at various energy levels.

While the methodology is well-established, a specific TDOS spectrum or calculated HOMO-LUMO gap for this compound has not been reported in the surveyed scientific literature.

Spectroscopic Property Predictions from Theoretical Models

Theoretical Vibrational Frequency Assignments

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other limitations of the computational model, allowing for a more accurate comparison with experimental spectra.

Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or rocking of chemical bonds. The Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes, providing a detailed understanding of the molecule's dynamics.

For this compound, a theoretical vibrational analysis would predict the frequencies for key functional groups, including:

O-H stretching of the hydroxyl and carboxylic acid groups.

C=O stretching of the carboxylic acid group.

Asymmetric and symmetric stretching of the N-O bonds in the nitro group.

C-Br stretching.

Vibrations associated with the aromatic ring.

This information is invaluable for interpreting experimental IR and Raman spectra. However, no published studies containing the theoretical vibrational frequencies and PED analysis for this compound were found.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. These excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

The analysis also provides the oscillator strength for each transition, which is a measure of its intensity, and identifies the specific molecular orbitals involved in the electronic transition (e.g., π → π* or n → π*). This allows for a detailed interpretation of the observed spectral bands. The choice of solvent can also be incorporated into the calculations to simulate experimental conditions more accurately.

A TD-DFT study of this compound would:

Predict the λmax values for the principal electronic transitions.

Determine the nature of these transitions by identifying the participating molecular orbitals.

Help to understand the influence of the various substituents (bromo, hydroxyl, nitro, carboxyl) on the electronic structure and the resulting UV-Vis spectrum.

Despite the utility of this method, specific TD-DFT calculations detailing the electronic transitions, λmax values, and oscillator strengths for this compound are not present in the available literature.

Intermolecular Interactions and Crystal Packing Studies

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a modern computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The surface is colored based on various properties, most commonly the normalized contact distance (d_norm), which highlights regions of close intermolecular contact.

Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions.

Blue spots indicate contacts that are longer than the van der Waals radii.

White spots represent contacts that are approximately equal to the van der Waals radii.

For this compound, a Hirshfeld surface analysis would provide quantitative data on the intermolecular interactions driving its crystal packing, such as:

The prevalence and geometry of hydrogen bonds involving the hydroxyl, carboxyl, and nitro groups.

The contribution of halogen bonding involving the bromine atom.

The significance of π-π stacking interactions between aromatic rings.

This analysis is crucial for understanding the supramolecular architecture and solid-state properties of the compound. However, a detailed Hirshfeld surface analysis and the corresponding fingerprint plots for this compound have not been reported in the scientific literature reviewed.

Reduced Density Gradient (RDG) Analysis

Detailed Reduced Density Gradient (RDG) analysis for this compound has not been found in publicly available scientific literature. This type of analysis is a powerful tool for visualizing and understanding non-covalent interactions within a molecule and between molecules. It relies on the electron density and its derivatives to identify regions of steric repulsion, van der Waals interactions, and hydrogen bonding. While the methodology for RDG analysis is well-established, specific studies applying it to this compound are not present in the search results.

Characterization of Hydrogen Bonding Networks (e.g., C–H⋯O, N–H⋯N, O–H⋯O, π-π, C-H...π interactions)

A specific characterization of the hydrogen bonding networks for this compound, including interactions such as C–H⋯O, N–H⋯N, O–H⋯O, π-π, and C-H...π, is not available in the reviewed literature. The presence of hydroxyl, carboxylic acid, and nitro functional groups suggests the potential for a variety of intramolecular and intermolecular hydrogen bonds, which would significantly influence its crystal packing and physical properties. However, without experimental crystallographic data or specific computational studies, a detailed description of these networks remains speculative.

Advanced Quantum Chemical Studies

Nonlinear Optical (NLO) Properties (polarizability, hyperpolarizabilities)

There is no specific information available regarding the nonlinear optical (NLO) properties of this compound. Computational studies on similar molecules often use methods like Density Functional Theory (DFT) to calculate parameters such as polarizability (α) and first-order hyperpolarizability (β) to predict their potential as NLO materials. Such calculations for this compound have not been reported in the available search results.

Thermodynamic Parameters and Stability Analysis

A detailed thermodynamic and stability analysis for this compound based on computational studies is not available in the public domain. Such studies typically involve the calculation of parameters like enthalpy of formation, Gibbs free energy, and vibrational frequencies to assess the molecule's stability and reactivity. While general principles of thermal stability can be inferred from the presence of the nitro group, specific calculated values for this compound are not documented in the provided search results.

Advanced Applications in Organic and Medicinal Chemistry Research

Contributions to Material Science Research

While functionalized aromatic carboxylic acids can serve as monomers for creating specialty polymers (e.g., polyesters, polyamides) or as components in advanced coatings and functional dyes, specific research detailing the application of 4-bromo-3-hydroxy-2-nitrobenzoic acid in material science is not widely documented. Its high degree of functionalization suggests potential for creating cross-linked polymers or materials with tailored electronic or optical properties, though this remains an area for future exploration.

Investigation of Molecular Interactions and Biochemical Processes

Application in Analytical Method Development

In analytical chemistry, well-defined, highly functionalized molecules can serve as valuable reagents or standards. The presence of a nitroaromatic chromophore in this compound gives it strong ultraviolet (UV) absorbance, making it easily detectable in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Its potential applications include:

Reference Standard: It can be used as a reference standard for the development and validation of analytical methods aimed at quantifying related compounds or potential impurities in pharmaceutical manufacturing.

Derivatizing Reagent: The carboxylic acid function could be activated to react with other molecules that lack a UV chromophore, allowing for their indirect detection and quantification.

Intermediate for Probes: As mentioned, it can be an intermediate in the synthesis of probes for biological assays. nbinno.com

Q & A

Basic Research Questions

Q. How can the synthesis of 4-bromo-3-hydroxy-2-nitrobenzoic acid be optimized for high purity and yield?

- Methodology : Begin with a substituted benzoic acid precursor (e.g., 3-hydroxybenzoic acid). Introduce nitro and bromo groups via sequential nitration and bromination. Nitration typically employs HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration. Bromination can use Br₂ in H₂SO₄ or FeBr₃ as a catalyst. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) and monitor reaction progress using TLC or HPLC. Final purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Yield optimization requires stoichiometric control of bromine and nitric acid to avoid side products like di-brominated analogs .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro at C2, bromo at C4) via chemical shifts (e.g., deshielded aromatic protons adjacent to nitro groups at δ 8.2–8.5 ppm).

- FT-IR : Identify functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C=O of benzoic acid at ~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: 276.97 g/mol) and isotopic patterns (Br’s characteristic 1:1 M/M+2 ratio).

- XRD : For crystalline samples, single-crystal X-ray diffraction resolves bond lengths and angles, critical for confirming regiochemistry .

Advanced Research Questions

Q. How do crystallographic challenges arise during structural refinement of this compound, and how are they resolved?

- Methodology : Crystal structures often face issues like twinning, disorder, or weak diffraction due to the nitro group’s electron-withdrawing effects. Use SHELXL for refinement, applying constraints for disordered atoms and anisotropic displacement parameters for heavy atoms (Br). For weak data (e.g., high-resolution >1.0 Å), employ SHELXE for phase extension. Validate hydrogen bonding (e.g., O–H⋯O between hydroxyl and nitro groups) using ORTEP-3 for visualization .

Q. What computational approaches predict the reactivity and biological interactions of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Predict sites for electrophilic attack (e.g., bromine substitution).

- Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., SARS-CoV-2 protease). Parameterize the nitro group’s partial charges using RESP fitting. Validate docking poses with MD simulations (e.g., 100 ns in GROMACS) .

Q. How can contradictory spectroscopic and crystallographic data for this compound be reconciled?

- Methodology : Discrepancies may arise from polymorphism (different crystal forms) or solvent-dependent conformers. Cross-validate using:

- PXRD : Compare experimental patterns with simulated data from single-crystal structures.

- Solid-State NMR : Detect variations in hydrogen bonding or torsional angles.

- Thermogravimetric Analysis (TGA) : Identify solvent retention affecting crystallinity. If NMR suggests multiple conformers, perform variable-temperature studies to assess dynamic behavior .

Q. What strategies mitigate decomposition during thermal or photolytic studies of this compound?

- Methodology : The nitro group increases photosensitivity. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products